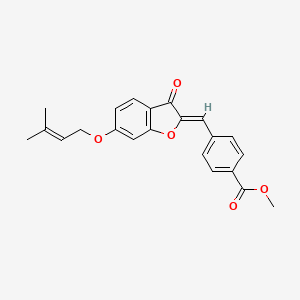
1-Chloro-3-(3,5-dichlorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(3,5-dichlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl3O It is a chlorinated derivative of propiophenone, characterized by the presence of three chlorine atoms attached to the phenyl and propanone groups
Preparation Methods
The synthesis of 1-Chloro-3-(3,5-dichlorophenyl)propan-2-one typically involves the chlorination of 3-(3,5-dichlorophenyl)propan-2-one. One common method includes the reaction of 3-(3,5-dichlorophenyl)propan-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(3,5-dichlorophenyl)propan-2-one+SOCl2→this compound+SO2+HCl
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-3-(3,5-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts or bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-(3,5-dichlorophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological disorders and addiction treatments.
Biological Studies: Researchers use it to study the effects of chlorinated compounds on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3,5-dichlorophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated phenyl group can interact with hydrophobic pockets in proteins, while the carbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-3-(3,5-dichlorophenyl)propan-2-one can be compared with similar compounds such as:
3,5-Dichloropropiophenone: This compound lacks the chlorine atom on the propanone group, making it less reactive in nucleophilic substitution reactions.
1-Chloro-3-phenyl-2-propyne: This compound has a triple bond instead of a carbonyl group, leading to different reactivity and applications.
3,5-Dichlorobenzaldehyde: This compound has an aldehyde group instead of a propanone group, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorinated phenyl and carbonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloro-3-(3,5-dichlorophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c10-5-9(13)3-6-1-7(11)4-8(12)2-6/h1-2,4H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLUUYYCNBFWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
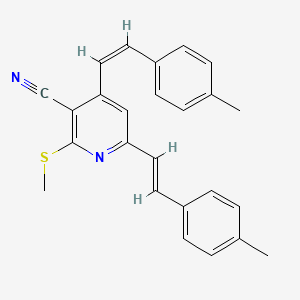
![methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2751984.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2751985.png)
![N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2751987.png)
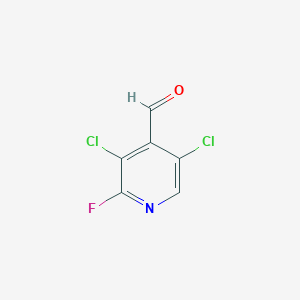
![8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751989.png)
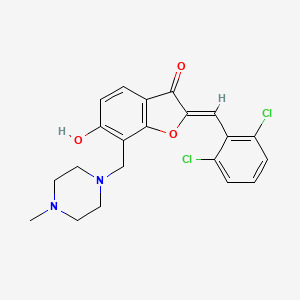
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2751992.png)
![8-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2751994.png)
![ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate](/img/structure/B2751996.png)
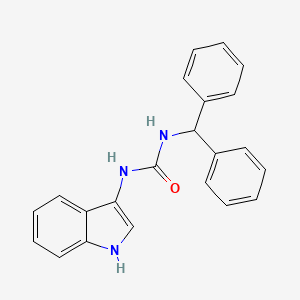
![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)
